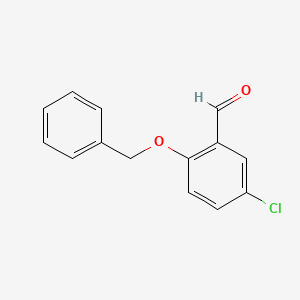

3-Bromo-6-chloro-7-methylchromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-6-chloro-7-methylchromen-4-one is an organic compound that has been studied extensively for its potential applications in a variety of scientific fields. It is a chromen derivative, a type of heterocyclic compound that is composed of five-member rings of carbon and nitrogen atoms. This compound has been found to have a wide range of properties that make it useful for various scientific purposes.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : A Schiff base compound related to 3-Bromo-6-chloro-7-methylchromen-4-one was synthesized and characterized, showing potential antibacterial activities (Wang, Nong, Sht, & Qi, 2008).

Crystallography and Molecular Interaction

- 4-Bromo-3-methylanilinium Perchlorate 18-crown-6 Clathrate : Investigated the interaction between a related bromo compound and crown ether, forming a supramolecular structure (Qiang Xu & Min-Min Zhao, 2011).

Chemical Reaction Studies

- Reactions of Hydrochlorides : Studied reactions between hydrochlorides of related compounds with N-bromosuccinimide and bromine, leading to bromine-derivatives and perbromides (N. Mukarramov, 2014).

- Reactivity of Diazirines : Explored the reactivity of 1-chloro-3-phenyldiazirines, yielding bromo- and chloro-phenyldiazirines, relevant to the study of this compound (Tomáš Martinů & W. Dailey, 2006).

Halomethylation and Ligand Binding

- One-Pot Halomethylation : Demonstrated the halomethylation of salicylaldehydes, a process that could be relevant in modifying compounds like this compound for ligand binding (Qiang Wang et al., 2006).

Computational Chemistry and Molecular Design

- Computational and Experimental Investigations : Explored the Diels-Alder cycloadditions of 4-chloro-2(H)-pyran-2-one, a method relevant to the synthesis and modification of this compound (K. Afarinkia, M. Bearpark, & A. Ndibwami, 2003).

Biological Aspects

- Genetic Control of Methyl Halide Production : Investigated the production of methyl halides in plants, providing insight into the natural biosynthesis of halogenated compounds like this compound (R. Rhew, L. Østergaard, E. Saltzman, & M. Yanofsky, 2003).

Industrial and Synthetic Applications

- Continuous Synthesis in Microreaction Systems : Demonstrated the continuous synthesis of a bromo compound in a microreaction system, potentially applicable to the synthesis of this compound (Pei Xie et al., 2020).

Propiedades

IUPAC Name |

3-bromo-6-chloro-7-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2/c1-5-2-9-6(3-8(5)12)10(13)7(11)4-14-9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICIBGQLPWNJLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350991 |

Source

|

| Record name | 3-bromo-6-chloro-7-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263365-48-6 |

Source

|

| Record name | 3-bromo-6-chloro-7-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)

![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)

![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)